Methyl benzo[d][1,3]dioxole-4-carboxylate
Overview
Description
Methyl benzo[d][1,3]dioxole-4-carboxylate is a white crystalline powder . It is used as an intermediate for the synthesis of diphenyl ether .
Synthesis Analysis
The synthesis of Methyl benzo[d][1,3]dioxole-4-carboxylate involves several steps . It starts with the esterification of gallic acid with methanol in the presence of sulfuric acid to produce 3,4,5-trihydroxybenzoic acid methyl ester. This compound is then methylated with dimethyl sulfate to yield 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate undergoes condensation with diiodomethane under alkaline conditions to form 5-methoxy-3,4-dioxolylmethylenebenzoic acid methyl ester, which is finally brominated to produce the desired product .Molecular Structure Analysis
The molecular formula of Methyl benzo[d][1,3]dioxole-4-carboxylate is C9H8O4 . Its InChI code is 1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 .Chemical Reactions Analysis
Methyl benzo[d][1,3]dioxole-4-carboxylate can be used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . It can also be used in the synthesis of benzodioxole compounds, which have been evaluated for their cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
Methyl benzo[d][1,3]dioxole-4-carboxylate is a solid at room temperature . It has a molecular weight of 180.16 g/mol .Scientific Research Applications
Antitumor Activities
Research has shown that derivatives of Methyl benzo[d][1,3]dioxole-4-carboxylate, when fused with bioactive heterocyclic skeletons like 1,4-thiazepines, exhibit significant antitumor properties. A study by Wu et al. (2017) synthesized novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which demonstrated remarkable antiproliferative activities against human cancer cell lines, outperforming the standard drug 5-Fluorouracil in certain assays. This suggests the compound's potential as a scaffold for developing new antitumor agents (Wu, L., Yang, X., Peng, Q., & Sun, G., 2017).
Imaging Applications
Gao et al. (2018) explored the synthesis of carbon-11-labeled CK1 inhibitors, starting from Methyl benzo[d][1,3]dioxole-4-carboxylate derivatives, for potential use as PET radiotracers in Alzheimer's disease imaging. This work illustrates the compound's utility in creating diagnostic tools for neurodegenerative diseases (Gao, M., Wang, M., & Zheng, Q., 2018).
Drug Discovery Building Blocks
Durcik et al. (2020) reported the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives from Methyl benzo[d][1,3]dioxole-4-carboxylate, providing new building blocks for drug discovery. This study highlights the chemical's role in generating versatile intermediates for pharmacological research (Durcik, M., Toplak, Ž., Zidar, N., et al., 2020).
Heavy Metal Detection
Rahman et al. (2020) developed a method for detecting carcinogenic lead using derivatives of Methyl benzo[d][1,3]dioxole-4-carboxylate. This application underscores the compound's potential in environmental monitoring and public health (Rahman, M. M., Hussain, M. M., Arshad, M., & Asiri, A., 2020).
Synthetic Methodologies
Giri et al. (2007) demonstrated the utility of Methyl benzo[d][1,3]dioxole-4-carboxylate in the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds, showing its importance in developing new synthetic methodologies for complex molecules (Giri, R., Maugel, N., Li, J., et al., 2007).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
methyl 1,3-benzodioxole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPFJCUXHWEVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301805 | |
Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d][1,3]dioxole-4-carboxylate | |
CAS RN |
33842-16-9 | |
Record name | Methyl 1,3-benzodioxole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33842-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 146459 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33842-16-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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